Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)
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Overview
Description
Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) is a complex organometallic compound featuring palladium as the central metal atom. This compound is widely used as a catalyst in various cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Synthetic Routes and Reaction Conditions:
Synthesis of the Ligand: The ligand, 2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl, is synthesized through a multi-step process involving the reaction of biphenyl with dicyclohexylphosphine and methoxy groups.
Formation of the Palladium Complex: The ligand is then reacted with palladium(II) chloride in the presence of a suitable base to form the desired palladium complex.
Industrial Production Methods:
Batch Production: The compound is typically produced in batches in a controlled environment to ensure purity and consistency.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove any impurities.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of aryl or vinyl boronic acids with aryl or vinyl halides.
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling aryl halides with amines.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, halide, base (e.g., sodium carbonate), and solvent (e.g., water/ethanol).
Buchwald-Hartwig Amination: Palladium catalyst, amine, aryl halide, base (e.g., cesium carbonate), and solvent (e.g., toluene).
Sonogashira Coupling: Palladium catalyst, terminal alkyne, halide, copper(I) iodide, base (e.g., triethylamine), and solvent (e.g., DMF).
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Buchwald-Hartwig Amination: Aryl amines.
Sonogashira Coupling: Alkynyl-aryl compounds.
Scientific Research Applications
This compound is extensively used in scientific research due to its efficiency and versatility as a catalyst. Its applications include:
Organic Synthesis: Facilitating the formation of complex organic molecules.
Pharmaceuticals: Synthesizing active pharmaceutical ingredients (APIs).
Material Science: Developing advanced materials with specific properties.
Biology: Studying biological processes involving palladium-catalyzed reactions.
Mechanism of Action
The compound acts as a catalyst by facilitating the formation of active palladium species that participate in cross-coupling reactions. The mechanism involves the oxidative addition of the palladium(II) complex to the aryl halide, followed by transmetalation with the boronic acid or amine, and finally reductive elimination to form the desired product.
Molecular Targets and Pathways:
Oxidative Addition: Formation of a palladium(IV) intermediate.
Transmetalation: Exchange of ligands between palladium and boronic acid or amine.
Reductive Elimination: Formation of the final product and regeneration of the palladium(II) catalyst.
Comparison with Similar Compounds
SPhos Pd G3: Another generation of the same family with a slightly different ligand structure.
XPhos Pd G2: Contains a different phosphine ligand.
RuPhos Pd G2: Features a different ligand with isopropoxy groups instead of methoxy groups.
Uniqueness:
Higher Efficiency: Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) is known for its high catalytic activity and broad substrate scope.
Versatility: It can be used in a wide range of cross-coupling reactions, making it a valuable tool in organic synthesis.
This compound stands out due to its efficiency, versatility, and broad applicability in various fields of scientific research and industrial production.
Properties
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O2P.C12H10N.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODHLQXRQOHAAZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45ClNO2PPd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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